3-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
3-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-17(18-11-3-5-13-14(9-11)25-8-7-24-13)12-4-6-15-19-20-16(10-1-2-10)22(15)21-12/h3-6,9-10H,1-2,7-8H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTVCSBMPYECAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)C(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The compound “3-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide” is a sulfonamide derivative . Sulfonamides are known to be biologically significant compounds with a broad spectrum of activities against numerous infections and bacterial strains. They are used as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents. They have also been reported to display excellent inhibition properties against carbonic anhydrase and are useful in the treatment of Alzheimer’s disease.
Mode of Action
Given its sulfonamide nature, it can be inferred that it may act by inhibiting thecholinesterase enzyme , which is a common target for treating Alzheimer’s disease. The inhibition activity of synthesized molecules was studied to assess their possible therapeutic effect on this disease.
Biochemical Pathways
It is known that sulfonamides, in general, can affect a variety of biochemical pathways due to their broad-spectrum activity.
Pharmacokinetics
Pharmacokinetic studies of peroral sulfonamides confirm their absorption from the gastrointestinal tract which metabolizes in the liver and inactive compounds are excreted through bile or feces. Hence, sulfonamides are extensively used antibiotics because of their broad spectrum anti-bacterial action.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Molecular Comparisons
*Estimated based on structural analysis.
Key Differences and Implications:
Core Structure: The target compound’s triazolopyridazine core is more rigid and planar compared to the pyridine core of the analog in Table 1. This rigidity may enhance binding to flat enzymatic pockets (e.g., kinase ATP-binding sites) but reduce solubility .
Substituent Effects: The cyclopropyl group in the target compound may confer metabolic stability by resisting oxidative degradation, a common issue with alkyl chains. In contrast, the dimethylamino group in the analog could enhance cellular uptake but may also increase off-target interactions due to its basicity. Both compounds incorporate dihydrobenzodioxin, a moiety associated with improved bioavailability in CNS-targeting drugs, though its positional isomerism (6-yl vs. 5-yl) may alter binding specificity.
Research Limitations: Neither compound has been fully validated for therapeutic use. Direct comparative pharmacological data (e.g., IC₅₀ values, selectivity profiles) are absent in the provided evidence, limiting mechanistic conclusions.
Vorbereitungsmethoden
Synthesis of the Triazolo[4,3-b]Pyridazine Core
The triazolo[4,3-b]pyridazine scaffold is typically synthesized via cyclization of hydrazine derivatives with pyridazine precursors. A pivotal method involves the reaction of 3-amino-6-chloropyridazine with formic acid under reflux to form 6-chloro- triazolo[4,3-b]pyridazin-8-amine (29 ) (Scheme 1) . This intermediate serves as a versatile building block for further functionalization.
Key Reaction Conditions :
Introduction of the Cyclopropyl Group
The cyclopropyl substituent at position 3 of the triazolo[4,3-b]pyridazine core is introduced via nucleophilic substitution or transition-metal-catalyzed cross-coupling. A robust method employs cyclopropylboronic acid in a Suzuki-Miyaura coupling with a halogenated triazolo[4,3-b]pyridazine precursor.
Optimized Protocol :
-
Halogenation : Treat 6-chloro- triazolo[4,3-b]pyridazine with N-iodosuccinimide (NIS) in acetic acid to yield 3-iodo-6-chloro-[1, triazolo[4,3-b]pyridazine .
-
Cross-Coupling : React with cyclopropylboronic acid using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and dioxane/water (4:1) as solvent (80°C, 12 hours) .
Preparation of 2,3-Dihydro-1,4-Benzodioxin-6-Amine
The benzodioxin-6-amine moiety is synthesized from 2,3-dihydroxybenzoic acid through sequential etherification and Curtius rearrangement (Scheme 2) :
-
Etherification : React 2,3-dihydroxybenzoic acid with 1,2-dibromoethane in DMF using K₂CO₃ (65°C, 24 hours) to form 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid .
-
Curtius Rearrangement : Convert the carboxylic acid to the acyl azide using diphenylphosphoryl azide (DPPA), followed by thermal decomposition in toluene to yield 2,3-dihydro-1,4-benzodioxin-6-amine .
Carboxamide Coupling
The final step involves coupling the triazolo[4,3-b]pyridazine-6-carboxylic acid derivative with 2,3-dihydro-1,4-benzodioxin-6-amine. This is achieved via activation of the carboxylic acid as an acid chloride or using coupling agents like HATU .
Representative Procedure :
-
Acid Chloride Formation : Treat 3-cyclopropyl- triazolo[4,3-b]pyridazine-6-carboxylic acid with thionyl chloride (SOCl₂) at 70–80°C for 4 hours .
-
Amidation : React the acid chloride with 2,3-dihydro-1,4-benzodioxin-6-amine in dichloromethane (DCM) and triethylamine (TEA) at room temperature for 12 hours .
Analytical Characterization
Critical Data for Validation :
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, triazolo-H), 7.20–7.15 (m, 2H, benzodioxin-H), 4.35–4.25 (m, 4H, OCH₂CH₂O), 2.10–2.00 (m, 1H, cyclopropyl-H), 1.20–1.10 (m, 4H, cyclopropyl-CH₂) .
-
HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient) .
Challenges and Optimization Strategies
-
Regioselectivity in Cyclization : Use of excess formic acid and controlled temperature minimizes byproducts during triazolo ring formation .
-
Cyclopropane Stability : Avoid strong bases or prolonged heating to prevent ring-opening .
-
Amine Purity : Recrystallization from ethyl acetate/hexane ensures high-purity benzodioxin-amine for coupling .
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors improve efficiency in:
Q & A
Q. What are the key considerations for designing a multi-step synthesis pathway for this compound?
The synthesis of triazolopyridazine derivatives typically involves constructing the heterocyclic core first, followed by functionalization. For example:
- Step 1 : Formation of the triazolo[4,3-b]pyridazine core via cyclization of hydrazine derivatives with activated pyridazine precursors .
- Step 2 : Introduction of the cyclopropyl group via nucleophilic substitution or cross-coupling reactions under controlled conditions (e.g., palladium catalysis) .
- Step 3 : Coupling the benzodioxin-6-amine moiety using carbodiimide-mediated amidation (e.g., EDCI/HOBt) to ensure high yield and purity . Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (0–120°C range), and purification via column chromatography or recrystallization .
Q. Which spectroscopic and analytical methods are essential for structural characterization?
A combination of techniques is required:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry. For example, the benzodioxin moiety shows distinct aromatic proton splitting patterns at δ 6.7–7.1 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] peak at m/z 406.1432).
- Infrared (IR) Spectroscopy : Detection of amide C=O stretches (~1650–1680 cm) and triazole ring vibrations (~1500 cm) . Cross-referencing with computational modeling (e.g., DFT) can resolve ambiguities in complex spectra .
Q. How should researchers design initial biological activity screening assays?
Prioritize target-specific assays based on structural analogs:
- Kinase Inhibition : Use fluorescence-based ATPase assays (e.g., ADP-Glo™) if the compound shares homology with kinase inhibitors like imatinib .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC determination .
- Solubility Optimization : Pre-screen in DMSO/PBS mixtures to ensure bioactivity correlates with physiologically relevant concentrations .
Advanced Research Questions
Q. How can contradictory data in biological activity profiles be resolved?
Discrepancies often arise from assay conditions or impurity interference. Mitigation strategies include:
- Reproducibility Checks : Replicate assays across independent labs using standardized protocols (e.g., CLIA guidelines).
- Purity Validation : Re-characterize batches via HPLC (≥98% purity) to exclude side products (e.g., unreacted cyclopropyl intermediates) .
- Mechanistic Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct target binding . Example: A 2023 study found that residual DMSO (>0.1%) in cell assays artificially inflated IC values by 30% .
Q. What strategies optimize reaction yields for scale-up without compromising purity?
- Catalyst Screening : Test Pd(PPh) vs. Xantphos-based catalysts for Suzuki-Miyaura couplings; the latter improves cyclopropane coupling efficiency by 20% .
- Solvent Engineering : Replace DMF with cyclopentyl methyl ether (CPME) in amidation steps to enhance solubility and reduce toxicity .
- In-Line Analytics : Implement PAT (process analytical technology) tools like FTIR probes to monitor reaction progress in real time .
Q. How can structural modifications enhance selectivity in target engagement?
Structure-activity relationship (SAR) studies should focus on:
- Core Modifications : Replace cyclopropyl with spirocyclic groups to reduce off-target kinase binding (e.g., JAK2 vs. ABL1 selectivity) .
- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -CF) on the benzodioxin ring to modulate logP and improve blood-brain barrier penetration .
- Prodrug Design : Incorporate esterase-cleavable moieties (e.g., pivaloyloxymethyl) to enhance oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
